molecular formula C17H33NO3 B086817 N-(1-Oxododecyl)-L-valine CAS No. 14379-28-3

N-(1-Oxododecyl)-L-valine

Cat. No.: B086817
CAS No.: 14379-28-3
M. Wt: 299.4 g/mol
InChI Key: WQHXCNGQDLRDMP-INIZCTEOSA-N
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Description

N-(1-Oxododecyl)-L-valine is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a long aliphatic chain attached to the amino acid valine. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxododecyl)-L-valine typically involves the reaction of L-valine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

L-Valine+Dodecanoyl ChlorideThis compound+HCl\text{L-Valine} + \text{Dodecanoyl Chloride} \rightarrow \text{this compound} + \text{HCl} L-Valine+Dodecanoyl Chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxododecyl)-L-valine undergoes various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkylating agents or acylating agents under appropriate conditions.

Major Products

    Oxidation: Formation of dodecanoic acid or other oxidized derivatives.

    Reduction: Formation of N-(1-hydroxydodecyl)-L-valine.

    Substitution: Formation of N-substituted derivatives with different functional groups.

Scientific Research Applications

N-(1-Oxododecyl)-L-valine has several applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of protein-lipid interactions and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of N-(1-Oxododecyl)-L-valine is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The compound interacts with lipid membranes, altering their structure and dynamics. This property is exploited in various applications, including drug delivery and membrane studies.

Comparison with Similar Compounds

Similar Compounds

    N-Lauroylsarcosine: Another surfactant with a similar structure but different amino acid backbone.

    Sodium Lauroyl Sarcosinate: A sodium salt derivative with similar surfactant properties.

    N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium: A quaternary ammonium compound with similar applications in flotation processes.

Uniqueness

N-(1-Oxododecyl)-L-valine is unique due to its specific combination of a long aliphatic chain and the amino acid valine. This structure imparts distinct surfactant properties, making it suitable for specialized applications in chemistry, biology, and industry.

Properties

IUPAC Name

(2S)-2-(dodecanoylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHXCNGQDLRDMP-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932101
Record name N-(1-Hydroxydodecylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14379-28-3
Record name L-Valine, N-(1-oxododecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxydodecylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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